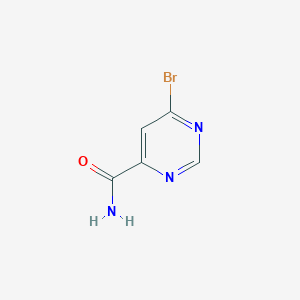

6-Bromopyrimidine-4-carboxamide

Description

6-Bromopyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine backbone substituted with a bromine atom at position 6 and a carboxamide group at position 4. Pyrimidine derivatives are widely studied due to their roles in nucleic acid biochemistry and therapeutic applications. The bromine substituent introduces steric and electronic effects that influence reactivity and binding interactions, making this compound valuable in medicinal chemistry, particularly as a precursor in synthesizing kinase inhibitors or antiviral agents. The carboxamide group enhances solubility and hydrogen-bonding capacity, critical for biological activity.

Properties

IUPAC Name |

6-bromopyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXQJKCIOTUTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303614 | |

| Record name | 6-Bromo-4-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-24-1 | |

| Record name | 6-Bromo-4-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-carboxamide typically involves the bromination of pyrimidine-4-carboxamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyrimidine derivatives

- Biaryl compounds through coupling reactions

- Oxidized or reduced pyrimidine derivatives

Scientific Research Applications

6-Bromopyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyrimidine Derivatives

| Compound Name | CAS No. | Substituents | Similarity Score | Key Properties |

|---|---|---|---|---|

| This compound | - | 6-Br, 4-carboxamide | Reference | High solubility, steric hindrance |

| 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | 914916-98-6 | 5-Cl, 4-COOH, 6-NH2 | 0.73 | Polar, ionizable, metabolic stability |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | 5-Br, 4-COOH, 2-SCH3 | 0.71 | Lipophilic, membrane-permeable |

| 2-Methylsulfanylpyrimidine-4-carboxylic acid | 1126-44-9 | 2-SCH3, 4-COOH | 0.81 | Electron-rich, agrochemical relevance |

Research Findings

- Solubility vs. Permeability : The carboxamide group improves aqueous solubility relative to carboxylic acid derivatives, but methylthio or halogenated analogs may exhibit better tissue penetration.

- Synthetic Utility: Bromine’s leaving-group ability facilitates further functionalization via cross-coupling reactions, a trait less pronounced in chloro or methylthio analogs.

Biological Activity

6-Bromopyrimidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Minisci reaction, which allows for regioselective production of halogenated pyrimidine derivatives. The synthesis typically involves the bromination of pyrimidine followed by carboxamide formation, resulting in a compound that exhibits significant pharmacological potential due to its structural features.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key areas of activity include:

- Anticancer Properties : Research indicates that pyrimidine derivatives, including this compound, have shown promise as anticancer agents. They can inhibit key enzymes involved in cancer cell proliferation and survival.

- Anti-inflammatory Effects : Compounds within the pyrimidine class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, crucial in the inflammatory response.

- Urease Inhibition : Some studies have explored the urease inhibitory activity of related compounds, suggesting potential applications in treating conditions like Helicobacter pylori infections.

Anticancer Activity

Recent studies have highlighted the role of this compound in inhibiting cancer cell lines. For instance, a compound derived from this scaffold exhibited significant activity against various cancer types by targeting specific kinases involved in tumor growth. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics, indicating enhanced potency.

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | CDK6 | 0.29 | MCF-7 |

| Related derivative | EGFR | 0.04 | T47D |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

Urease Inhibition

In vitro studies on urease inhibition revealed that certain derivatives of pyrimidine carboxamides had potent inhibitory effects, with IC50 values significantly lower than traditional urease inhibitors.

| Derivative | IC50 (µM) |

|---|---|

| Rx-6 (related derivative) | 1.07 |

| Rx-7 (related derivative) | 2.18 |

Case Studies

- In Vivo Efficacy Against Cancer : A mouse model study demonstrated that administration of a pyrimidine derivative led to a significant reduction in tumor size compared to control groups. The study provided insights into the pharmacokinetics and bioavailability of these compounds.

- Anti-inflammatory Effects in Animal Models : Inflammation was induced in rats using carrageenan, and treatment with pyrimidine derivatives resulted in reduced edema and inflammation markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.